Methyl benzyl-L-valinate Methyl benzyl-L-valinate
Brand Name: Vulcanchem
CAS No.: 40216-62-4
VCID: VC0556266
InChI: InChI=1S/C13H19NO2/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3/t12-/m0/s1
SMILES: CC(C)C(C(=O)OC)NCC1=CC=CC=C1
Molecular Formula: C13H19NO2*HCl
Molecular Weight: 221,30*36,46 g/mole

Methyl benzyl-L-valinate

CAS No.: 40216-62-4

Cat. No.: VC0556266

Molecular Formula: C13H19NO2*HCl

Molecular Weight: 221,30*36,46 g/mole

* For research use only. Not for human or veterinary use.

Methyl benzyl-L-valinate - 40216-62-4

Specification

CAS No. 40216-62-4
Molecular Formula C13H19NO2*HCl
Molecular Weight 221,30*36,46 g/mole
IUPAC Name methyl (2S)-2-(benzylamino)-3-methylbutanoate
Standard InChI InChI=1S/C13H19NO2/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3/t12-/m0/s1
SMILES CC(C)C(C(=O)OC)NCC1=CC=CC=C1

Introduction

Chemical Properties and Structure

Methyl benzyl-L-valinate is characterized by its specific chemical composition and structural properties that define its reactivity and applications.

Basic Identification and Properties

The compound methyl benzyl-L-valinate possesses the following essential characteristics:

PropertyInformation
CAS Number40216-62-4
Molecular FormulaC₁₃H₁₉NO₂
Molecular Weight221.29 g/mol
IUPAC Namemethyl (2S)-2-(benzylamino)-3-methylbutanoate
Standard InChIInChI=1S/C13H19NO2/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3/t12-/m0/s1
SMILESCC(C)C(C(=O)OC)NCC1=CC=CC=C1
SynonymsN-Benzyl-L-valine methyl ester; Methylbenzyl-L-valinate

The compound can also be found in its hydrochloride salt form (C₁₃H₁₉NO₂·HCl) with a combined molecular weight of 257.76 g/mol (salt form) .

Structural Features

Methyl benzyl-L-valinate is a derivative of the amino acid valine, where:

  • The amino group (-NH₂) is protected by a benzyl group

  • The carboxyl group (-COOH) is esterified with a methyl group

  • The molecule maintains the S-configuration at the alpha carbon, preserving the L-stereochemistry of the parent amino acid

The presence of these structural modifications serves specific purposes:

  • The benzyl group at the nitrogen position protects the amino functionality during reactions

  • The methyl ester increases solubility in organic solvents and prevents carboxyl group reactions

  • The preservation of the chiral center maintains stereochemical integrity in synthetic pathways

Synthesis Methods

Several methods have been developed for the synthesis of methyl benzyl-L-valinate, each with specific advantages depending on the intended application.

Classical Synthetic Route

The traditional synthesis involves a two-step process:

  • Esterification of L-valine with methanol in the presence of an acid catalyst to form methyl L-valinate

  • Reductive alkylation of the amino group with benzaldehyde in the presence of a reducing agent such as sodium borohydride (NaBH₄)

Alternatively, direct alkylation can be performed:

  • Esterification of L-valine with methanol

  • Alkylation of the amino group with benzyl chloride or benzyl bromide in the presence of a base

Modified Synthetic Approaches

Research has shown that improved yields can be achieved through modified approaches:

  • Using acetone or ethyl acetate as solvent with sodium carbonate as base

  • Heating the reaction mixture to reflux for 11-15 hours

  • Extracting with methylene dichloride followed by washing with water and sodium chloride solution

For example, one documented approach involves:

  • Adding L-valine benzyl ester (100 g) to acetone (300 ml) with sodium carbonate (92 g)

  • Heating to reflux and adding 4-bromomethyl-2-cyanobiphenyl slowly over 4 hours

  • Maintaining reflux for 15 hours, followed by appropriate workup procedures

Applications in Research and Industry

Methyl benzyl-L-valinate plays pivotal roles across multiple scientific and industrial domains.

Pharmaceutical Intermediates

The compound serves as an important intermediate in pharmaceutical synthesis:

  • It is utilized in the preparation of complex molecules requiring protected amino acid components

  • The compound serves as a building block in the synthesis of peptide-based drugs

  • Its controlled reactivity makes it valuable in multi-step synthetic pathways of active pharmaceutical ingredients

Peptide Synthesis

In peptide synthesis, methyl benzyl-L-valinate offers several advantages:

  • The protected amino group prevents unwanted side reactions during peptide coupling

  • The methyl ester can be selectively hydrolyzed to regenerate the carboxyl group for further reactions

  • The benzyl group can be removed through hydrogenolysis under mild conditions, preserving other sensitive functional groups

Research Applications

The compound finds extensive use in research settings:

  • As a model compound for studying amino acid derivatives and their properties

  • In investigating enzyme-substrate interactions and mechanism studies

  • For exploring new synthetic methodologies in organic chemistry

Related Compounds and Derivatives

Structurally Related Compounds

Several compounds share structural similarities with methyl benzyl-L-valinate:

CompoundMolecular FormulaRelationship to Methyl benzyl-L-valinate
Benzyl ethyl-L-valinate hydrochlorideC₁₄H₂₂ClNO₂Ethyl ester variant with benzyl protection
Benzyl-L-valine methyl ester hydrochlorideC₁₃H₁₉NO₂·HClHydrochloride salt form
Benzyl (2S)-3-methyl-2-(methylamino)butanoateC₁₃H₁₉NO₂N-methyl derivative with benzyl ester
Valsartan benzyl esterC₃₁H₃₅N₅O₃Complex derivative containing the L-valinate backbone

These related compounds demonstrate the versatility of the L-valinate scaffold in creating molecules with diverse properties and applications .

Functional Derivatives

Researchers have developed numerous functional derivatives by modifying specific aspects of the methyl benzyl-L-valinate structure:

  • Amide derivatives formed by reacting with ammonia or amines

  • Tetrazole-containing derivatives with improved pharmacological properties

  • Fluorinated analogs with enhanced metabolic stability

For example, the conversion of methyl benzyl-L-valinate to amide derivatives has been shown to produce compounds with inhibitory activities against enzymes like monoamine oxidase (MAO) and cholinesterases .

Research Findings and Biological Activities

Enzyme Inhibition Studies

Recent research has demonstrated that certain derivatives of methyl benzyl-L-valinate exhibit significant enzyme inhibitory activities:

  • Benzyloxybenzene substituted (S)-α-amino acid methyl esters derived from similar chemical pathways have shown inhibitory effects against:

    • Acetylcholinesterase (AChE)

    • Butyrylcholinesterase (BChE)

    • Monoamine oxidase A (MAO-A)

    • Monoamine oxidase B (MAO-B)

  • Specific derivatives showed selective enzyme inhibition:

    • Compound 13 (21.32 ± 0.338 µM) showed 12-fold selectivity for MAO-B over MAO-A

    • Compound 14 (4.501 ± 0.295 µM) demonstrated 110-fold selectivity for MAO-A over MAO-B

    • Compound 15 (95.65 ± 3.09 µM) showed high selectivity for BChE inhibition

    • Compound 21 demonstrated the most potent inhibition (18.36 ± 1.36 µM) against AChE

Applications in Complex Molecule Synthesis

Methyl benzyl-L-valinate has been utilized in the synthesis of complex molecules including:

  • Protected peptide fragments

  • Pharmaceutical intermediates requiring stereospecific amino acid components

  • Novel indole derivatives with potential biological activities

For instance, researchers have reported the synthesis of benzyl (1-butyl-5-methyl-2-phenyl-1H-indol-4-yl)-L-valinate using benzyl L-valinate as a starting material, resulting in compounds with potential pharmacological applications .

Physical and Spectroscopic Properties

Physical Properties

The physical properties of methyl benzyl-L-valinate contribute to its utility in various applications:

PropertyValue/Description
Physical StateWhite to off-white solid or oil (depending on purity)
SolubilityHighly soluble in DMSO, methanol, dichloromethane, and other organic solvents
StabilityStable under normal laboratory conditions; sensitive to strong oxidizing agents
Optical RotationSpecific rotation depends on concentration and solvent

The hydrochloride salt form generally exhibits better stability for long-term storage .

Spectroscopic Data

Spectroscopic data provides essential information for compound identification and purity assessment:

  • NMR Spectroscopy: While specific data for methyl benzyl-L-valinate isn't provided in the search results, related compounds show characteristic patterns:

    • ¹H NMR signals for aromatic protons (δ 7.2-7.4 ppm)

    • Methyl ester protons (δ ~3.7 ppm)

    • Benzyl-CH₂ protons (δ ~3.8-4.2 ppm)

    • Valine isopropyl protons (δ ~0.9-1.1 ppm)

  • Mass Spectrometry: The compound can be identified by its molecular ion peak at m/z 221.29, corresponding to its molecular weight .

Future Perspectives and Research Directions

Emerging Applications

The versatility of methyl benzyl-L-valinate suggests several promising future applications:

  • Development of new pharmaceutical candidates based on the L-valinate scaffold

  • Creation of enzyme-selective inhibitors for neurological disorders

  • Design of novel catalysts for asymmetric synthesis

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